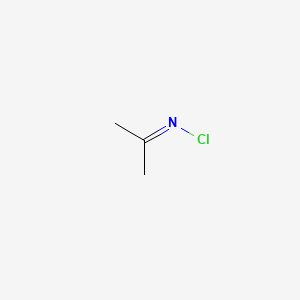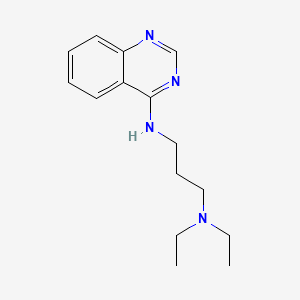
4-(3-Diethylaminopropylamino)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Diethylaminopropylamino)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Diethylaminopropylamino)quinazoline typically involves the reaction of quinazoline derivatives with diethylaminopropylamine. One common method includes the use of a microwave-assisted reaction, which has been shown to be efficient and yields high purity products . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Diethylaminopropylamino)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Diethylaminopropylamino)quinazoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 4-(3-Diethylaminopropylamino)quinazoline involves its interaction with specific molecular targets within cells. It has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Quinazolinone: Another derivative of quinazoline with similar biological activities.
4-(3-Diethylaminopropylamino)quinazolinone: A closely related compound with slight structural differences.
Prazosin: A quinazoline derivative used as an antihypertensive agent.
Uniqueness: 4-(3-Diethylaminopropylamino)quinazoline is unique due to its specific diethylaminopropylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C15H22N4 |
|---|---|
Molekulargewicht |
258.36 g/mol |
IUPAC-Name |
N',N'-diethyl-N-quinazolin-4-ylpropane-1,3-diamine |
InChI |
InChI=1S/C15H22N4/c1-3-19(4-2)11-7-10-16-15-13-8-5-6-9-14(13)17-12-18-15/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
WSNJCFGWYFJTCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=NC=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![6,7-diphenyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B13819695.png)
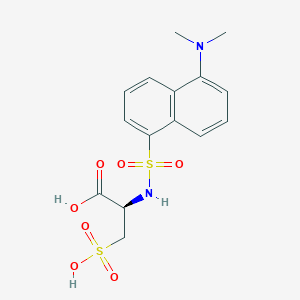

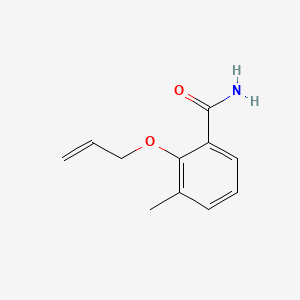
![25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
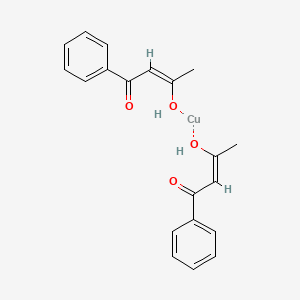
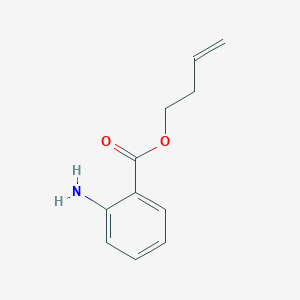
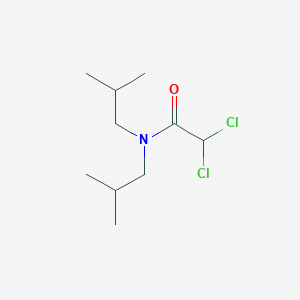
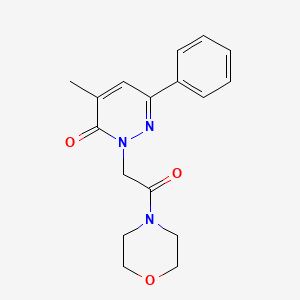
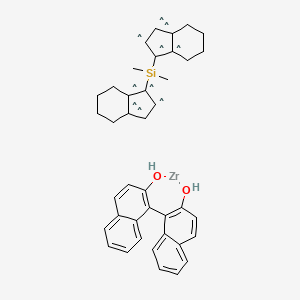
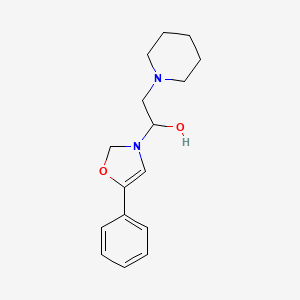
![4-Chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13819764.png)
